Bienvenue dans la boutique en ligne BenchChem!

4-Cyclopropylpyrimidine-2-carbonitrile

Lipophilicity Physicochemical Properties Drug Design

4-Cyclopropylpyrimidine-2-carbonitrile is the privileged scaffold for cathepsin K inhibitor programs (WO2006040300A1). Its unique 4-cyclopropyl group imparts an XLogP3 of 0.8, a TPSA of 49.6 Ų, and only one rotatable bond—a steric and lipophilic profile that cannot be replicated by 4-methyl or 4-phenyl analogs. The 2-carbonitrile and unsubstituted pyrimidine ring provide orthogonal synthetic handles for systematic R2 diversification. Procure this fragment-sized building block (MW 145.16, 11 heavy atoms) to maintain isoform selectivity and ADMET integrity in your cathepsin K inhibitor pipeline.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
Cat. No. B8716474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropylpyrimidine-2-carbonitrile
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=NC=C2)C#N
InChIInChI=1S/C8H7N3/c9-5-8-10-4-3-7(11-8)6-1-2-6/h3-4,6H,1-2H2
InChIKeyGSPGKJBETFTACI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropylpyrimidine-2-carbonitrile – Procurement-Relevant Physicochemical and Structural Profile


4-Cyclopropylpyrimidine-2-carbonitrile (CAS 1269429-26-6) is a 4-cycloalkyl-substituted pyrimidine-2-carbonitrile building block featuring a cyclopropyl group at the pyrimidine 4-position and a nitrile at the 2-position [1]. The compound possesses a molecular weight of 145.16 g/mol, a computed XLogP3 of 0.8, a topological polar surface area (TPSA) of 49.6 Ų, and one rotatable bond, distinguishing it from smaller (e.g., 4-methyl) and larger (e.g., 4-phenyl) 4-substituted pyrimidine-2-carbonitrile analogs in terms of lipophilicity, steric bulk, and conformational freedom [1][2]. This compound serves as a key intermediate in the synthesis of cathepsin K inhibitors and other bioactive molecules within the 4-cycloalkyl-pyrimidine-2-carbonitrile patent space [3].

Why 4-Cyclopropylpyrimidine-2-carbonitrile Cannot Be Replaced by a Generic 4-Substituted Pyrimidine-2-carbonitrile


The 4-cyclopropyl substitution imparts a unique combination of moderate lipophilicity (XLogP3 = 0.8), constrained conformational flexibility (one rotatable bond), and steric profile that directly impacts downstream structure-activity relationships (SAR) in cathepsin K inhibitor programs [1][2]. Substituting with the 4-methyl analog (XLogP3 = 0.7, zero rotatable bonds) reduces steric bulk and eliminates the conformational constraint of the cyclopropyl ring, while the 4-phenyl analog (XLogP3 = 1.9) introduces excessive lipophilicity and a planar aryl system that alters binding-site complementarity and metabolic stability [1][2]. Generic replacement without matching these specific molecular descriptors risks loss of target potency, altered ADMET profiles, and synthetic incompatibility in downstream transformations [3].

Quantitative Differentiation Evidence for 4-Cyclopropylpyrimidine-2-carbonitrile Versus Its Closest Analogs


Lipophilicity (XLogP3) Differentiation Among 4-Substituted Pyrimidine-2-carbonitrile Analogs

4-Cyclopropylpyrimidine-2-carbonitrile exhibits a computed XLogP3 of 0.8, positioning its lipophilicity between the less lipophilic 4-methyl analog (XLogP3 = 0.7) and the significantly more lipophilic 4-phenyl analog (XLogP3 = 1.9) [1][2]. This intermediate logP is critical for balancing membrane permeability and aqueous solubility in lead optimization campaigns targeting cathepsin K, where the patent class specifically exemplifies 4-cycloalkyl-pyrimidine-2-carbonitriles with plC50 values exceeding 6 (IC50 < 1 µM) and, for optimized examples, plC50 > 8 (IC50 < 10 nM) [3].

Lipophilicity Physicochemical Properties Drug Design

Molecular Weight and Heavy Atom Count Differentiation for Synthetic Tractability and Downstream Handling

With a molecular weight of 145.16 g/mol and 11 heavy atoms, 4-cyclopropylpyrimidine-2-carbonitrile occupies an intermediate structural space relative to the 4-methyl analog (119.12 g/mol, 9 heavy atoms) and the 4-phenyl analog (181.19 g/mol, 14 heavy atoms) [1][2]. This intermediate size provides greater synthetic elaboration potential than the methyl analog while avoiding the higher molecular complexity and cost of the phenyl analog, which is critical for fragment-based and parallel synthesis workflows [1].

Molecular Weight Synthetic Accessibility Building Block Selection

Rotatable Bond Constraint as a Conformational Control Strategy Not Available in 4-Methyl or 4-Phenyl Analogs

4-Cyclopropylpyrimidine-2-carbonitrile possesses exactly one rotatable bond (the cyclopropyl–pyrimidine linkage), compared to zero rotatable bonds in the 4-methyl analog and one rotatable bond in the 4-phenyl analog (the phenyl–pyrimidine linkage) [1][2]. However, the cyclopropyl ring itself introduces a unique steric bulk and angle strain that restricts the conformational freedom of the 4-substituent in a manner distinct from both the freely rotating methyl group and the planar, π-conjugated phenyl ring [1][2]. This constrained geometry is directly relevant to the design of cathepsin K inhibitors, where the 4-cycloalkyl substituent is claimed to impart selectivity over related cysteine cathepsins [3].

Conformational Analysis Structure-Based Design Rotatable Bonds

Patent-Backed Cathepsin K Inhibitor Class Validation with Quantitative PlC50 Thresholds

The patent family encompassing 4-cycloalkyl-pyrimidine-2-carbonitriles, including the cyclopropyl variant, demonstrates that compounds within this class achieve plC50 values of >6 (IC50 < 1 µM) for human cathepsin K inhibition, with preferred examples reaching plC50 > 7 (IC50 < 100 nM) and the most potent examples (e.g., Examples 12, 15, 25, 30) surpassing plC50 > 8 (IC50 < 10 nM) [1]. While specific IC50 data for the unelaborated 4-cyclopropylpyrimidine-2-carbonitrile building block itself is not publicly disclosed, its incorporation as the core scaffold in this therapeutically validated series distinguishes it from generic pyrimidine-2-carbonitriles lacking the 4-cycloalkyl substitution pattern [1].

Cathepsin K Osteoporosis Cysteine Protease Inhibition

Procurement-Driven Application Scenarios for 4-Cyclopropylpyrimidine-2-carbonitrile


Cathepsin K Inhibitor Lead Optimization Programs for Osteoporosis and Atherosclerosis

4-Cyclopropylpyrimidine-2-carbonitrile serves as the core heterocyclic scaffold in the 4-cycloalkyl-pyrimidine-2-carbonitrile patent series (WO2006040300A1), which teaches cathepsin K inhibitors with plC50 values exceeding 6–8 [1]. Its intermediate XLogP3 of 0.8 and constrained cyclopropyl geometry provide an advantageous starting point for SAR expansion compared to 4-methyl or 4-phenyl analogs, enabling systematic exploration of R2 substituent effects while maintaining the potency-enhancing 4-cycloalkyl motif [1][2].

Fragment-Based and Parallel Synthesis Library Construction

With a molecular weight of 145.16 g/mol, 11 heavy atoms, and a single rotatable bond, 4-cyclopropylpyrimidine-2-carbonitrile is appropriately sized for fragment-based drug discovery and parallel library synthesis [1][2]. Its nitrile group at the 2-position and the unsubstituted pyrimidine ring provide orthogonal synthetic handles for diversification, while the cyclopropyl group introduces three-dimensional character often associated with improved clinical success rates [2][3].

Selectivity Profiling Against Cysteine Cathepsin Isoforms (K, S, L, B)

The constrained cyclopropyl substituent is a key structural determinant for achieving selectivity within the cysteine cathepsin family, as claimed in the patent literature [1]. The 4-cycloalkyl-pyrimidine-2-carbonitrile core, unlike 4-aryl or 4-alkyl variants, provides a geometry that can be tuned to favor cathepsin K over cathepsins S, L, and B, making it a critical scaffold for developing isoform-selective chemical probes [1].

Quote Request

Request a Quote for 4-Cyclopropylpyrimidine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.